Diflapolin

Overview

Description

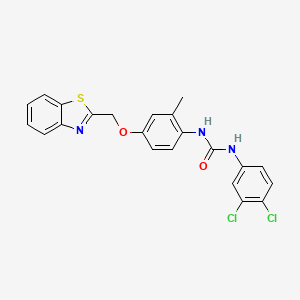

Diflapolin is a compound with the CAS Number 724453-98-9 . It is also known by the synonyms N-[4-(2-Benzothiazolylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)-urea and N-[4-(Benzothiazol-2-ylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)urea .

Synthesis Analysis

A series of derivatives of the potent dual soluble epoxide hydrolase (sEH)/5-lipoxygenase-activating protein (FLAP) inhibitor diflapolin was designed, synthesized, and characterized by 1H NMR, 13C NMR, and elemental analysis . These novel compounds were biologically evaluated for their inhibitory activity against sEH and FLAP . Even small modifications on the lead compound diflapolin markedly influence the inhibitory potential, especially on FLAP, suggesting very narrow structure-activity relationships .

Molecular Structure Analysis

The empirical formula of Diflapolin is C22H17Cl2N3O2S and its molecular weight is 458.36 g/mol .

Chemical Reactions Analysis

Diflapolin is a bioavailable, highly potent, and highly selective dual FLAP/sEH inhibitor that suppresses leukotriene formation and increases epoxyeicosatrienoic acids levels .

Physical And Chemical Properties Analysis

Diflapolin is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Inflammation Treatment

- Scientific Field: Pharmacology and Biochemistry

- Application Summary: Diflapolin is the first dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), both of which play a role in the arachidonic acid (AA) cascade . This cascade is involved in the biosynthesis of lipid mediators, which can have both pro-inflammatory and anti-inflammatory properties . By inhibiting FLAP and sEH, Diflapolin can potentially switch the balance from pro-inflammatory to anti-inflammatory, making it a promising drug for treating inflammation-related diseases .

- Methods of Application: Diflapolin was tested on human monocytes and neutrophils, where it inhibited 5-LOX product formation with IC50 values of 30 and 170 nM, respectively . It also suppressed the activity of isolated sEH with an IC50 value of 20 nM . In addition, it was tested in a zymosan-induced mouse peritonitis model .

- Results: Diflapolin showed target specificity, as it did not inhibit other enzymes related to AA metabolism . In the mouse model, it impaired vascular permeability, inhibited cysteinyl-LTs and LTB4 formation, and suppressed neutrophil infiltration .

Improved Solubility and Bioavailability

- Scientific Field: Medicinal Chemistry

- Application Summary: While Diflapolin shows promise as a dual sEH/FLAP inhibitor, it has poor solubility and bioavailability . Researchers have designed and synthesized derivatives of Diflapolin with isomeric thiazolopyridines as a bioisosteric replacement of the benzothiazole core to improve these properties .

- Methods of Application: Four series of derivatives were designed and synthesized . The combination of thiazolo [5,4-b]pyridine, a pyridinylen spacer, and a 3,5-Cl2-substituted terminal phenyl ring (46a) was found to enhance solubility and FLAP antagonism, while preserving sEH inhibition .

- Results: The derivative 46a not only enhanced solubility and FLAP antagonism but also preserved sEH inhibition . Another derivative, 41b, decreased thromboxane production in activated human peripheral blood mononuclear cells, despite being a less potent sEH/FLAP inhibitor .

Future Directions

Diflapolin is a highly active dual FLAP/sEH inhibitor in vitro and in vivo with target specificity to treat inflammation-related diseases . The introduction of nitrogen, depending on the position, not only enhances solubility and FLAP antagonism but also represents a valid strategy to expand the scope of application towards inhibition of thromboxane biosynthesis .

properties

IUPAC Name |

1-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2N3O2S/c1-13-10-15(29-12-21-26-19-4-2-3-5-20(19)30-21)7-9-18(13)27-22(28)25-14-6-8-16(23)17(24)11-14/h2-11H,12H2,1H3,(H2,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXLEECGXSDIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diflapolin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

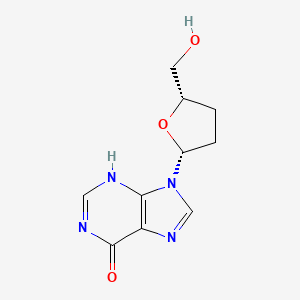

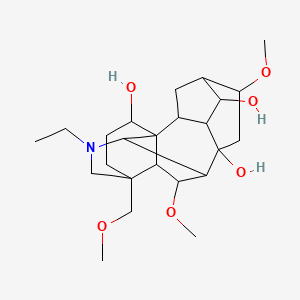

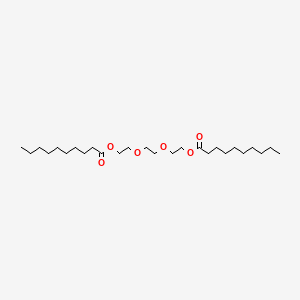

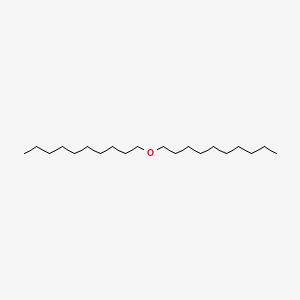

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.